molecular formula C18H21N7S B12246181 4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12246181
M. Wt: 367.5 g/mol
InChI Key: YRROVZDCCGQUHP-UHFFFAOYSA-N
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Description

4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the metal-free C-3 chalcogenation of pyrido[1,2-a]pyrimidin-4-ones, which can be executed under mild reaction conditions and highlights broad functional group tolerance . Another method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both a pyrimidine and a piperazine ring. This combination of features may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H21N7S

Molecular Weight

367.5 g/mol

IUPAC Name

4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C18H21N7S/c1-3-13-10-16(23-18(22-13)26-2)24-6-8-25(9-7-24)17-14-4-5-19-11-15(14)20-12-21-17/h4-5,10-12H,3,6-9H2,1-2H3

InChI Key

YRROVZDCCGQUHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4

Origin of Product

United States

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